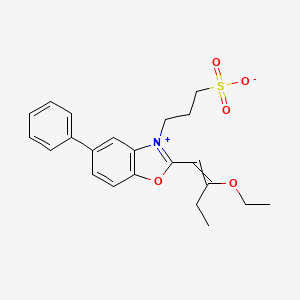phosphanium bromide CAS No. 67456-27-3](/img/structure/B14474567.png)
[2-(Dibutylamino)ethyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibutylamino)ethylphosphanium bromide: is a chemical compound with the molecular formula C28H38BrNP. It is a phosphonium salt that features a triphenylphosphine moiety bonded to a 2-(dibutylamino)ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutylamino)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with 2-(dibutylamino)ethyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for 2-(Dibutylamino)ethylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Dibutylamino)ethylphosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives with lower oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Substitution Reactions: Products include various phosphonium salts with different anions.
Oxidation Reactions: Products include phosphine oxides and other oxidized phosphine derivatives.
Reduction Reactions: Products include reduced phosphine compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-(Dibutylamino)ethylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Medicine: In medicine, 2-(Dibutylamino)ethylphosphanium bromide may be explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways.
Industry: In the industrial sector, the compound can be used as a catalyst or catalyst precursor in various chemical processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)ethylphosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular pathways involved include nucleophilic substitution, coordination to metal centers, and participation in redox reactions.
Comparison with Similar Compounds
- 2-(Dimethylamino)ethylphosphanium bromide
- 2-(Diethylamino)ethylphosphanium bromide
- 2-(Dipropylamino)ethylphosphanium bromide
Uniqueness: 2-(Dibutylamino)ethylphosphanium bromide is unique due to its specific alkyl chain length and the resulting steric and electronic effects. These properties influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds with different alkyl groups.
Properties
CAS No. |
67456-27-3 |
|---|---|
Molecular Formula |
C28H37BrNP |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-(dibutylamino)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H37NP.BrH/c1-3-5-22-29(23-6-4-2)24-25-30(26-16-10-7-11-17-26,27-18-12-8-13-19-27)28-20-14-9-15-21-28;/h7-21H,3-6,22-25H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MQNVATJVEYBKMB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


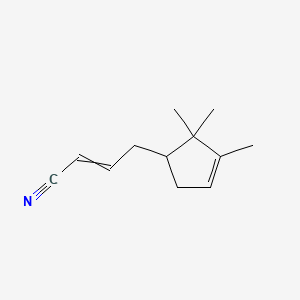

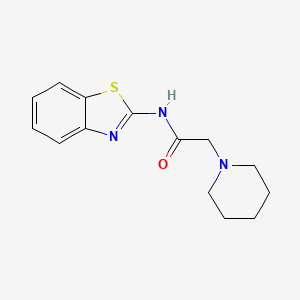
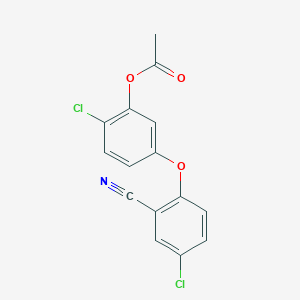
![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
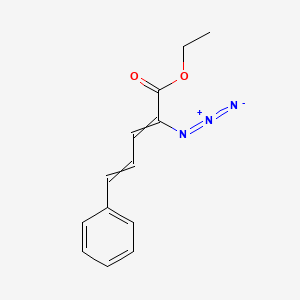
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
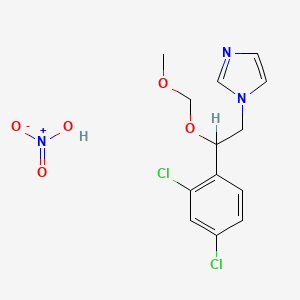
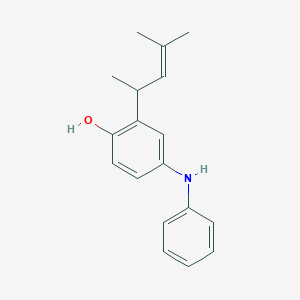
![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
